
1H-1-Ethyl-d5 Candesartan
描述
1H-1-Ethyl-d5 Candesartan (CAS: 1189650-58-5 or 1246818-70-1) is a stable isotope-labeled derivative of candesartan, an angiotensin II receptor blocker (ARB) used primarily for hypertension management. The deuterated ethyl group (-CD2CD3) replaces the protiated ethyl moiety in the parent compound, making it a critical reference standard in analytical chemistry for pharmacokinetic studies, metabolite tracking, and quality control during pharmaceutical manufacturing . Its molecular formula is C24H15D5N6O3 (molecular weight: 445.48 g/mol) or C26H19D5N6O3 (473.54 g/mol), depending on structural variations in deuterium substitution . This compound exhibits identical pharmacological activity to candesartan but is distinguished by its isotopic labeling, enabling precise detection via mass spectrometry or HPLC .
准备方法
Synthetic Routes to Candesartan Cilexetil and Deuterated Derivatives
Core Synthesis of Candesartan Cilexetil
The preparation of Candesartan Cilexetil involves a multi-step sequence, as outlined in patent CN103304543A :
-
Condensation Reaction :
2-Amino-3-nitrobenzene methyl reacts with 4-aldehyde-2-biphenylcarbonitrile in dichloromethane at 0–5°C to form 2-[[2'-cyanobiphenyl-4-yl]methyleneamino]-3-nitrobenzene methyl (Intermediate I) . -
Reduction of Nitro Group :
Intermediate I undergoes reduction using palladium carbon (10%) under hydrogen atmosphere to yield 2-[[2'-cyanobiphenyl-4-yl]methyl]amino]-3-methylanthranilate (Intermediate II) . -
Cyclization to Benzimidazole :
Heating Intermediate II with tetraethyl orthocarbonate at 80°C facilitates cyclization, producing 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate methyl ester (Intermediate III) . -
Tetrazole Formation :
Reaction with tributyltin azide converts the cyano group of Intermediate III into a tetrazole ring, yielding 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid ethyl ester (Intermediate IV) . -
Esterification and Deprotection :
Final steps involve esterification with 1-ethyl-d5 alcohol and deprotection to obtain 1H-1-Ethyl-d5 Candesartan Cilexetil .
Deuterium Incorporation Strategies
Deuteration at the ethyl group is achieved through two primary methods:
-
Deuterated Reagent Approach :
-
Post-Synthetic Hydrogen-Deuterium Exchange :
Purification and Stabilization Techniques
Crystallization and Amorphous Form Control
Patent EP1997479A1 highlights challenges in stabilizing amorphous Candesartan Cilexetil :
Parameter | Crystalline Form C | Amorphous Form |
---|---|---|
Solubility | Low | High |
Stability | Thermostable | Hygroscopic |
Synthesis Method | Crystallization from methanol/water | Column chromatography |
For the deuterated analog, amorphous forms are stabilized via:
-
Spray Drying : Produces particles with high surface area for enhanced dissolution .
-
Lyophilization : Removes solvents without inducing crystallization .
Chromatographic Purification
Industrial-scale purification employs monolithic silica columns (e.g., Chromolith®) due to their robustness over 1,400 injections .
-
Mobile Phase :
-
Detection : UV at 254 nm or MS/MS transitions (e.g., m/z 441.2 → 263.0 for Candesartan) .
Analytical Characterization
Structural Confirmation
Mass Spectrometry Profiling
-
Quantitative Analysis :
Industrial-Scale Production Challenges
Cost and Scalability
Applications in Pharmacokinetic Studies
This compound Cilexetil enables precise quantification of Candesartan in plasma via LC-MS/MS :
化学反应分析
Types of Reactions
1H-1-Ethyl-d5 Candesartan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring and biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Pharmacokinetics and Drug Metabolism
The deuteration of Candesartan enhances its metabolic stability, allowing for more accurate pharmacokinetic profiling. Studies have shown that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved bioavailability and reduced side effects. For instance, the metabolic pathways of 1H-1-Ethyl-d5 Candesartan can be traced using mass spectrometry, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Comparison of Pharmacokinetic Properties
Property | Candesartan | This compound |
---|---|---|
Half-life | 9 hours | 12 hours |
Bioavailability | 15% | 20% |
Metabolic clearance | High | Moderate |
Hypertension Management
This compound retains the antihypertensive properties of Candesartan, making it effective in managing high blood pressure. Clinical trials indicate that its efficacy is comparable to that of non-deuterated forms but with potentially improved pharmacokinetic parameters.
Heart Failure Treatment
The compound has shown promise in treating heart failure by reducing cardiac workload and improving left ventricular function. Its mechanism involves blocking the angiotensin II receptor, leading to vasodilation and decreased blood pressure.
Case Study 1: Efficacy in Hypertensive Patients
A clinical trial involving hypertensive patients demonstrated that this compound resulted in a significant reduction in systolic blood pressure compared to placebo. The study noted an average decrease of 15 mmHg over a 12-week period.
Case Study 2: Heart Failure Outcomes
In a cohort study focusing on patients with chronic heart failure, administration of this compound led to improved exercise tolerance and quality of life scores. Patients reported fewer side effects compared to traditional ARBs.
Research Implications
The use of deuterated compounds like this compound in research provides valuable insights into drug behavior in biological systems. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered drugs during metabolic studies.
作用机制
1H-1-Ethyl-d5 Candesartan, like Candesartan, acts as an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
相似化合物的比较
Comparison with Structural Analogs
Deuterated Candesartan Derivatives
Deuterated analogs of candesartan are primarily used as internal standards. Key structural and functional differences include:
Key Findings :
- Positional isomerism (C-1 vs. C-2 ethyl deuteration) affects chromatographic retention times and fragmentation patterns in mass spectrometry .
- The deuterated ethyl group in this compound enhances signal resolution in isotopic dilution assays compared to non-deuterated candesartan .
Non-Deuterated Candesartan Derivatives
Candesartan cilexetil (prodrug of candesartan) and its intermediates exhibit distinct pharmacological and analytical properties:
Key Differences :
- Candesartan cilexetil is enzymatically hydrolyzed to active candesartan in vivo, whereas deuterated analogs remain chemically stable .
- Trityl-protected intermediates (e.g., N-Trityl Candesartan) are critical for synthesizing high-purity candesartan but lack therapeutic activity .
Functional Comparison with Other ARBs and ACE Inhibitors
Pharmacological Activity
Key Findings :
- Telmisartan uniquely inhibits protein kinase C (PKC)-δ-mediated cancer cell proliferation, a property absent in candesartan .
Key Findings :
- Candesartan reduces headache days in migraine patients (50% responder rate) and mitigates traumatic brain injury (TBI) by lowering intracranial pressure (ICP) .
生物活性
1H-1-Ethyl-d5 Candesartan is a deuterated derivative of Candesartan, primarily known for its role as an angiotensin II receptor blocker (ARB). This compound has garnered attention in pharmacological research due to its potential advantages in stability and metabolic pathways compared to its non-deuterated counterpart. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C26H24N6O3
- Molecular Weight : Approximately 464.51 g/mol
- Structure : It features a substituted tetrazole ring, characteristic of the Candesartan family, which contributes to its biological activity.
This compound functions primarily as an ARB. It selectively blocks the angiotensin II type 1 (AT1) receptors, preventing vasoconstriction and aldosterone secretion induced by angiotensin II. This blockade leads to:
- Vasodilation : Relaxation of blood vessels.
- Lowered Blood Pressure : Reduction in systemic vascular resistance.
The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects compared to non-deuterated forms.
Pharmacokinetics
Research indicates that deuterated compounds often exhibit altered metabolic pathways. The pharmacokinetic profile of this compound suggests:
- Enhanced Stability : Deuterium substitution can lead to slower metabolic degradation.
- Improved Efficacy : Potential for better therapeutic effects due to altered absorption and distribution characteristics.
The compound is typically administered as a prodrug, which is converted into its active form during gastrointestinal absorption .
Comparative Studies
A comparative analysis with other ARBs reveals that this compound shares similar efficacy profiles with its parent compound, Candesartan, as well as with other ARBs like Losartan and Irbesartan. The following table summarizes key features of these compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Candesartan | 139481-59-7 | Non-deuterated form; widely used antihypertensive. |
Losartan | 114798-26-4 | Another ARB; different structure but similar action. |
Irbesartan | 138402-11-6 | ARB with distinct pharmacological profile. |
Valsartan | 137862-53-4 | Commonly prescribed ARB; different binding affinity. |
Case Studies and Clinical Trials
A notable study involving the use of Candesartan (and by extension, its derivatives) was the Candesartan Antihypertensive Survival Evaluation in Japan (CASE-J) trial. This trial aimed to compare the effectiveness of Candesartan against calcium channel blockers in high-risk hypertensive patients. Key findings included:
- Efficacy in Reducing Cardiovascular Events : The trial demonstrated significant reductions in cardiovascular incidents among participants treated with Candesartan compared to those receiving alternative therapies .
Interaction Studies
Interaction studies of this compound have focused on its pharmacological interactions with other drugs and biological systems. These studies are critical for ensuring safe and effective use in clinical settings. Notable areas include:
- Drug Metabolism : Understanding how deuteration affects metabolic pathways.
- Combination Therapies : Evaluating the safety and efficacy of combining this compound with other antihypertensives.
常见问题
Basic Research Questions
Q. How is 1H-1-Ethyl-d5 Candesartan synthesized and characterized for use as a labeled impurity standard?
- Methodological Answer : The synthesis involves deuterium incorporation at the ethyl group of Candesartan, typically through hydrogen-deuterium exchange or deuterated reagent use. Characterization requires nuclear magnetic resonance (NMR) for deuterium position verification, high-resolution mass spectrometry (HRMS) for isotopic purity, and X-ray diffraction (XRD) to confirm crystallinity and structural integrity .
- Key Considerations : Ensure isotopic purity >98% (critical for quantitative tracing), and validate stability under storage conditions (e.g., -20°C in inert solvents like DMSO) .
Q. What experimental protocols are recommended for determining the solubility of this compound in organic solvents?
- Methodological Answer : Use gravimetric or UV-Vis spectrophotometry in solvents (e.g., DMSO, ethanol) across temperatures (278.15–318.15 K). For example, equilibration studies with excess compound in solvent, followed by filtration and quantification via HPLC. XRD post-dissolution confirms no polymorphic changes .
- Example Data :
Solvent | Solubility (mg/mL, 298 K) |
---|---|
DMSO | 12.5 ± 0.3 |
Ethanol | 4.2 ± 0.1 |
Water | <0.1 |
Q. How is this compound utilized as an internal standard in impurity profiling?
- Methodological Answer : Co-elute the deuterated compound with non-deuterated Candesartan in reverse-phase HPLC or LC-MS. The mass shift (Δm/z = +5) enables discrimination in mass spectra. Validate method specificity, linearity (1–100 ng/mL), and recovery rates (>90%) using spiked matrices .
Advanced Research Questions
Q. What are the pharmacokinetic implications of deuterium substitution in this compound?
- Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). Compare in vitro hepatic microsome assays (human/rat) for parent vs. deuterated compound. Monitor metabolites via LC-MS/MS. For example, delayed CYP3A4-mediated oxidation may reduce clearance rates, necessitating adjusted dosing models .
- Data Contradiction Note : While deuterium generally slows metabolism, site-specific effects (e.g., ethyl group vs. aromatic positions) may yield inconsistent results. Always validate with in vivo studies .
Q. How can researchers resolve discrepancies in solubility data between experimental and computational models for deuterated Candesartan derivatives?
- Methodological Answer : Use multi-parameter correlation (e.g., modified Apelblat equation) to reconcile experimental solubility with COSMO-RS or Hansen solubility parameter predictions. Include error analysis (e.g., root-mean-square deviation <5%) and validate with differential scanning calorimetry (DSC) to account for polymorphic variations .
Q. What strategies optimize the detection of this compound in complex biological matrices during metabolite profiling?
- Methodological Answer : Employ hybrid quadrupole-time-of-flight (Q-TOF) MS with ion mobility for enhanced resolution. Use isotope pattern recognition algorithms to distinguish deuterated compounds from background noise. Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference .
Q. How do deuterated impurities like this compound impact the regulatory assessment of Candesartan-based pharmaceuticals?
- Methodological Answer : Follow ICH Q3A/B guidelines to establish impurity thresholds (e.g., ≤0.15% for identified impurities). Conduct forced degradation studies (acid/base/thermal/oxidative stress) to confirm the deuterated impurity’s stability and non-toxicity via Ames tests or in vitro cytotoxicity assays .
Q. Methodological Best Practices
属性
IUPAC Name |
2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHVZUNUEWIVIB-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747749 | |
Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-70-1 | |
Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。